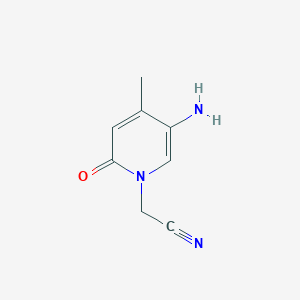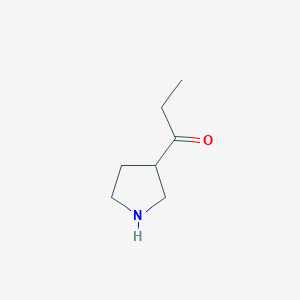
2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and an oxo group attached to a dihydropyridine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile typically involves the reaction of (1-ethoxyethylidene)malononitrile with cyanoacetamide or cyanothioacetamide. This reaction yields 6-amino-4-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles, which can then undergo further reactions to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, primary amines, and various oxidizing and reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a bioactive compound with various therapeutic properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticorrosion properties are attributed to its ability to adsorb onto metal surfaces, forming a protective layer that prevents oxidation . The exact molecular targets and pathways involved in its biological activities are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-4-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile: A closely related compound with similar structural features and biological activities.
1,3,5-Triazine Derivatives: These compounds share some structural similarities and are also used in the development of bioactive materials and drugs.
Uniqueness
What sets 2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile apart is its specific combination of functional groups, which confer unique chemical reactivity and biological properties
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
2-(5-amino-4-methyl-2-oxopyridin-1-yl)acetonitrile |
InChI |
InChI=1S/C8H9N3O/c1-6-4-8(12)11(3-2-9)5-7(6)10/h4-5H,3,10H2,1H3 |
Clave InChI |
JSZGNYIIWYPHJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(C=C1N)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3R)-piperidin-3-yl]butanamide](/img/structure/B13162302.png)



![9-Methyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13162330.png)




![5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde](/img/structure/B13162355.png)

![3-(2-Fluorophenyl)-6-(4-isopropylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13162371.png)
